![molecular formula C12H9N7 B5536888 7-甲基-2-(4-吡啶基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶](/img/structure/B5536888.png)

7-甲基-2-(4-吡啶基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

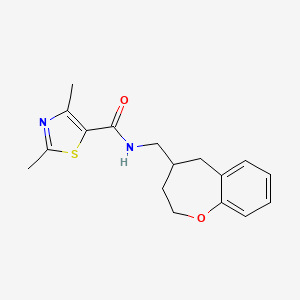

The chemical compound "7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" represents a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. This class of compounds is of interest due to its potential applications in medicinal chemistry, especially as xanthine oxidase inhibitors and adenosine receptor antagonists. The interest in these compounds stems from their unique structural features, which allow for a wide range of biological activities.

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves several key steps, including the oxidative cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines. This cyclization is a crucial step that leads to the formation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure (Nagamatsu & Fujita, 1999). Another approach involves cyclocondensation reactions of hydrazino derivatives of pyrazolo[3,4-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by alkylation to obtain the desired products (Sheikhi-Mohammareh, Shiri, & Bakavoli, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been elucidated through various analytical techniques, including elemental analysis, spectral data, and X-ray crystallography. These compounds exhibit a complex structure that incorporates multiple heterocyclic rings, contributing to their diverse biological activities and potential as therapeutic agents.

Chemical Reactions and Properties

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, cyclocondensation, and oxidative cyclization. These reactions are essential for synthesizing a wide range of derivatives with varying substituents, which can significantly affect their biological activities and pharmacological properties.

Physical Properties Analysis

The physical properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological systems and its suitability for therapeutic use.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic properties, are critical for understanding the interaction of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with biological targets. These interactions are fundamental to the compound's mechanism of action and its potential efficacy as a medicinal agent.

科学研究应用

合成和生物学应用

镇痛和抗炎特性:吡唑并[1,5-a]嘧啶衍生物,在结构上与7-甲基-2-(4-吡啶基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶相关,已被合成并评估其镇痛和抗炎活性。该系列中的化合物表现出显着的镇痛活性,与参考药物吲哚美辛相当 (Shaaban 等人,2008)。

抗菌活性:另一项研究重点是合成包括吡唑并[1,5-a]嘧啶在内的衍生物,揭示了与标准抗菌和抗真菌药物相当的针对细菌和真菌的竞争性抗菌活性 (Abdelhamid 等人,2016)。

在癌症研究中的应用

- 针对癌细胞系的抑制剂:新型6-取代吡唑并[3,4-d]嘧啶和相关化合物对 Abl 和 Src 激酶以及白血病 K-562 细胞系显示出有希望的体外活性。这些化合物被认为是癌症治疗学中进一步优化的潜在先导 (El-Moghazy 等人,2016)。

化学合成与结构分析

合成和结构表征:一项研究报道了含有 1,2,4-三唑并[1,5-a]嘧啶环的嘧啶衍生物的合成。这项工作包括 X 射线单晶衍射和用于结构表征的各种光谱技术,有助于了解其分子结构 (Lahmidi 等人,2019)。

稠合唑并[1,5-a]蝶啶和唑并[5,1-b]嘌呤合成:对唑并[1,5-a]嘧啶-7-胺的硝化研究导致了各种硝化产物的开发,为复杂杂环化合物的合成提供了见解 (Gazizov 等人,2020)。

抗病毒研究

- 针对 COVID-19 的潜在抗病毒活性:合成了一系列新型嘧啶衍生物,包括与 7-甲基-2-(4-吡啶基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶相关的结构,并对其进行分子对接研究以评估其针对 SARS-CoV-2 的抗病毒效力。一些化合物显示出有希望的抗病毒活性 (Alamshany 等人,2023)。

未来方向

属性

IUPAC Name |

10-methyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7/c1-18-11-9(6-15-18)12-16-10(17-19(12)7-14-11)8-2-4-13-5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPUVBHQSBYGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-methyl-2-pyridin-4-yl- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)